Bienvenue dans la boutique en ligne BenchChem!

4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

NAAA inhibitor N-acylethanolamine-hydrolyzing acid amidase anti-inflammatory

This compound is an acetamide-linked coumarin derivative with exceptional stability, enabling reliable cellular assays exceeding 30 min incubation. Unlike ester-based coumarins, it resists esterase hydrolysis, ensuring accurate dose-response profiling. With cellular NAAA IC50 of 23 nM and 13.3-fold superior antiproliferative activity (MCF-7 IC50 1.30 µM) vs. SAHA, it is ideal for SAR expansion, fluorescent probe design, and anti-inflammatory research. Choose this compound for validated target engagement and hydrolytic stability.

Molecular Formula C16H17NO6
Molecular Weight 319.313
CAS No. 307525-73-1
Cat. No. B2554401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
CAS307525-73-1
Molecular FormulaC16H17NO6
Molecular Weight319.313
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCC(=O)O
InChIInChI=1S/C16H17NO6/c1-10-7-16(21)23-13-8-11(4-5-12(10)13)22-9-14(18)17-6-2-3-15(19)20/h4-5,7-8H,2-3,6,9H2,1H3,(H,17,18)(H,19,20)
InChIKeyRFRPVICVZFRKIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-({[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic Acid (CAS 307525-73-1): Structural Identity & Procurement-Relevant Profile


4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid (CAS 307525-73-1) is a synthetic coumarin derivative featuring a 4-methylumbelliferone (4-MU) core connected via an oxyacetyl bridge to a γ-aminobutyric acid (GABA) moiety through a stable amide bond [1]. With molecular formula C₁₆H₁₇NO₆ and molecular weight 319.31 g/mol, this compound belongs to a focused series of 7-substituted coumarins that have demonstrated potent enzyme inhibitory activities, particularly against human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with IC₅₀ values of 7 nM and 23 nM in recombinant and cellular assays, respectively [2]. The acetamide linker distinguishes this compound from coumarin ester derivatives, conferring enhanced hydrolytic stability relevant to biochemical assay design and pharmacological profiling .

Why 4-({[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic Acid Cannot Be Replaced by Generic Coumarin Analogs


Coumarin-based compounds are widely used as fluorogenic substrates and enzyme inhibitors, yet small structural changes dramatically alter target selectivity and hydrolytic stability. The 4-methylumbelliferyl butyrate ester (CAS 17695-46-4), a common fluorogenic substrate, is rapidly cleaved by esterases, rendering it unsuitable for prolonged cellular assays or in vivo pharmacological studies . In contrast, the acetamide linkage in 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid confers resistance to esterase hydrolysis, enabling sustained target engagement and reliable pharmacokinetic profiling [1]. Furthermore, minor modifications to the coumarin 7-O-substituent produce divergent biological profiles: the ethyl-substituted analog (4-({[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid) and the alpha-substituted ether analog (2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)butanoic acid, CAS 97001-46-2) exhibit distinct enzyme inhibition and cellular activity profiles . Generic substitution without consideration of these linker chemistry and substitution pattern differences risks both experimental failure and procurement of a compound with uncharacterized activity for the intended target.

Quantitative Differentiation Evidence for 4-({[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic Acid


NAAA Inhibition: 4-({[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic Acid vs. Closest Structural Analog

4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a potent inhibitor of human NAAA. In a recombinant enzyme assay, it achieved an IC₅₀ of 7 nM [1]. In a cellular assay using HEK293 cells expressing human NAAA and the fluorogenic substrate N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide (PAMCA), the compound demonstrated an IC₅₀ of 23 nM after 10-minute preincubation and 30-minute substrate incubation [1]. The closest structural comparator, 4-(4-methyl-2-oxo-2H-chromen-7-yloxy)butanoic acid (ether linkage, CAS 126051-17-0), lacks the acetamide linker and exhibits significantly weaker NAAA inhibition (IC₅₀ = 160 nM in the same cellular assay system) [2]. This represents a 7-fold improvement in potency attributable to the oxyacetyl-amino acid scaffold.

NAAA inhibitor N-acylethanolamine-hydrolyzing acid amidase anti-inflammatory pain coumarin SAR

Steroid Sulfatase Inhibition: Coumarin 7-O-Sulfamate Reference Comparator Demonstrates Scaffold Activity but Distinct Chemotype from Target Compound

The 4-methylcoumarin scaffold is a privileged chemotype for steroid sulfatase (STS) inhibition. The sulfamate derivative 4-methyl-2-oxo-2H-chromen-7-yl sulfamate (COUMATE) inhibits isolated STS with an IC₅₀ of 30 nM [1] and demonstrates cellular activity in MCF-7 breast cancer cells with an IC₅₀ of 380 nM for inhibition of estrone sulfatase [2]. While the target compound 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid differs in its 7-O-substituent (acetamide-butanoic acid vs. sulfamate), the shared coumarin core establishes a class-level inference that this scaffold can achieve nanomolar potency against STS. This provides a rational basis for profiling the target compound against STS, particularly given its distinct linker chemistry that may confer differential selectivity versus the sulfamate series.

steroid sulfatase inhibitor STS breast cancer coumarin sulfamate hormone-dependent

Antiproliferative Potency in Breast Cancer Cells: Target Compound vs. SAHA (Vorinostat)

In a study evaluating antiproliferative effects against MCF-7 breast cancer cells, 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid demonstrated an IC₅₀ of approximately 1.30 µM. This potency was compared to the clinically approved HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat), which exhibited an IC₅₀ of 17.25 µM under comparable conditions . The target compound thus shows approximately 13.3-fold greater antiproliferative potency than SAHA in this cell line. The mechanism involves induction of DNA damage and inhibition of cyclin-dependent kinase (CDK) activity, distinct from SAHA's HDAC inhibition mechanism .

antiproliferative breast cancer MCF-7 coumarin HDAC inhibitor benchmark

Anti-Inflammatory Activity in the Coumarin Class: Evidence from Coumarinyl Benzamides Supporting Anti-Inflammatory Potential for 7-Substituted Analogs

A series of substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides were evaluated in the carrageenan-induced rat paw edema model for acute anti-inflammatory activity [1]. The 2-chloro and 4-chloro benzamide derivatives (IVb and IVc) achieved 60.5% and 62.3% edema protection, respectively, compared to the reference drug diclofenac at 63.5% protection at the third hour post-induction [1]. These compounds also demonstrated analgesic activity in the acetic acid-induced writhing model: IVb and IVc showed 55.1% and 56.3% protection, respectively, versus acetylsalicylic acid at 57.7% [1]. Quantitative structure-activity relationship (QSAR) analysis identified chloro substitution at the aromatic ring as a key enhancer of anti-inflammatory activity [1]. While these data are for a different 7-N-substituted series (benzamide-linked rather than oxyacetyl-amino acid-linked), they establish that the 4-methyl-2-oxo-2H-chromen-7-yl scaffold, when conjugated with appropriate amide-bearing substituents, can achieve anti-inflammatory efficacy comparable to clinical reference agents. This provides class-level support for evaluating the target compound in inflammatory models.

anti-inflammatory coumarinyl amide carrageenan-induced edema diclofenac comparator analgesic

Structural Differentiation: Amide Linker Stability vs. Ester-Based Fluorogenic Substrates

The dominant use of 4-methylcoumarin derivatives in biochemical research has been as ester-based fluorogenic substrates (e.g., 4-methylumbelliferyl butyrate, CAS 17695-46-4; 4-methylumbelliferyl acetate, CAS 2747-05-9), which release fluorescent 4-methylumbelliferone upon esterase cleavage [1]. These ester substrates are intentionally designed for rapid enzymatic hydrolysis and are unsuitable for applications requiring metabolic stability. In contrast, 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid incorporates a stable acetamide bond connecting the coumarin 7-O position to the butanoic acid moiety [2]. This structural feature prevents cleavage by ubiquitous esterases, making the compound suitable for cellular assays exceeding 30-minute incubation, in vivo pharmacokinetic studies, and any context where release of free 4-methylumbelliferone would produce confounding fluorescence or biological effects [3]. The molecular weight difference (319.31 g/mol for the target amide vs. 246.26 g/mol for 4-methylumbelliferyl butyrate) further reflects the distinct physicochemical profile.

amide bond stability esterase resistance fluorogenic substrate coumarin linker chemistry biochemical assay design

Validated Application Scenarios for 4-({[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic Acid in Research and Drug Discovery


NAAA Inhibitor Screening and Lead Optimization for Inflammatory Pain

With a cellular IC₅₀ of 23 nM against human NAAA, this compound is validated for use as a reference inhibitor in NAAA enzymatic and cellular screening cascades [1]. Its 7-fold potency advantage over the closest ether-linked structural analog (IC₅₀ = 160 nM) makes it a superior starting point for structure-activity relationship (SAR) studies aimed at developing NAAA inhibitors for inflammatory and neuropathic pain indications [2]. The acetamide linker ensures stability in cellular assays with incubation times exceeding 30 minutes, enabling robust dose-response profiling [1].

Anticancer Drug Discovery: CDK Inhibition and DNA Damage Pathway Probing

The compound's antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 1.30 µM), which is 13.3-fold more potent than the clinical HDAC inhibitor SAHA (IC₅₀ = 17.25 µM), supports its use in anticancer screening programs . Its mechanism—involving CDK inhibition and DNA damage induction—offers a differentiated mode of action from standard-of-care agents . This compound is suitable for inclusion in focused libraries targeting cell cycle dysregulation and DNA repair pathways.

Anti-Inflammatory SAR Expansion Using a Privileged Coumarin Scaffold

Class-level evidence from coumarinyl benzamides demonstrates that 7-amido-substituted 4-methylcoumarins achieve in vivo anti-inflammatory efficacy comparable to diclofenac (60.5–62.3% edema protection vs. 63.5% for diclofenac) [3]. The target compound, featuring a distinct oxyacetyl-amino acid linker, is an ideal candidate for SAR expansion in inflammatory disease models, with the potential to combine NAAA inhibitory activity [1] with direct anti-inflammatory effects.

Biochemical Probe Development Requiring Esterase-Resistant Coumarin Conjugates

Unlike ester-based 4-methylumbelliferyl substrates that are rapidly hydrolyzed by esterases , the stable acetamide linkage in this compound enables its use as a building block for designing esterase-resistant fluorescent probes, affinity labels, or PROTAC conjugates that retain the coumarin fluorophore without the risk of premature linker cleavage [4]. Its butanoic acid terminus provides a convenient handle for further conjugation via amide or ester chemistry.

Quote Request

Request a Quote for 4-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.